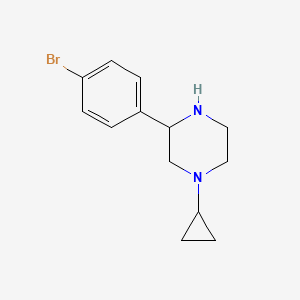

3-(4-Bromophenyl)-1-cyclopropylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

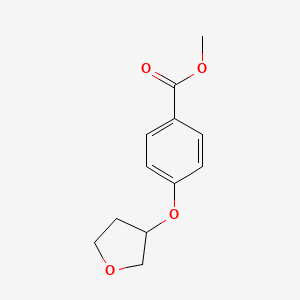

The compound “3-(4-Bromophenyl)-1-cyclopropylpiperazine” likely contains a bromophenyl group, a cyclopropyl group, and a piperazine ring. Bromophenyl compounds are often colorless to yellow liquid or solid .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, a new series of pyridine derivatives were synthesized using 4-bromo acetophenone .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined through methods such as X-ray diffraction .Applications De Recherche Scientifique

Anticancer Potential A study involving a novel bromophenol derivative, BOS-102, revealed significant anticancer activities on human lung cancer cell lines. BOS-102, which shares a structural similarity with 3-(4-Bromophenyl)-1-cyclopropylpiperazine through its bromophenyl component, was shown to block cell proliferation and induce apoptosis in A549 lung cancer cells. This was achieved through mechanisms such as cell cycle arrest, activation of caspase-3, and modulation of the PI3K/Akt and MAPK signaling pathways, suggesting the potential for developing bromophenyl-containing compounds into anticancer drugs (Guo et al., 2018).

Carbonic Anhydrase Inhibition Research on cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, demonstrated significant inhibitory effects against carbonic anhydrase enzyme isoenzymes. These compounds, related to the structure of this compound, showed potent inhibition in the low nanomolar range against human carbonic anhydrase I and II. This highlights the potential of bromophenyl derivatives in designing inhibitors for enzymes relevant in various physiological and pathological processes (Boztaş et al., 2015).

Antimicrobial Activities A series of synthesized compounds, including 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, were tested for their in vitro antimicrobial screening. These compounds showed potent antimicrobial activities against various microorganisms, indicating the utility of bromophenyl derivatives, such as this compound, in novel antimicrobial research. The structural attributes contribute to their effectiveness, offering insights into designing new antimicrobials (Zhao et al., 2012).

Antifungal Properties Compounds with a bromophenyl group have been evaluated for their activity against common and emerging yeasts and molds, showcasing broad-spectrum in vitro antifungal effectiveness. This suggests that derivatives of this compound could have applications in developing treatments for fungal infections, particularly for strains resistant to current antifungal agents. The study underscores the importance of structural modification in enhancing biological activity and developing new antifungal agents (Buchta et al., 2004).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1-cyclopropylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKZVQZVZJDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)

![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)